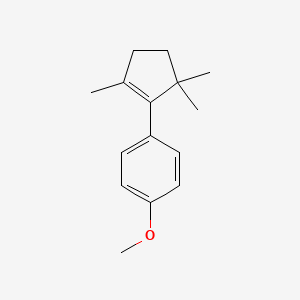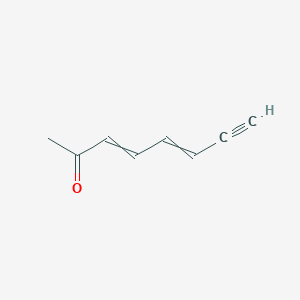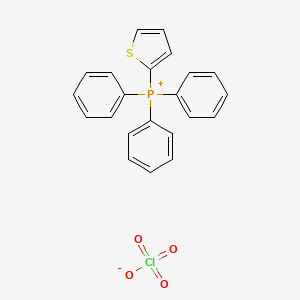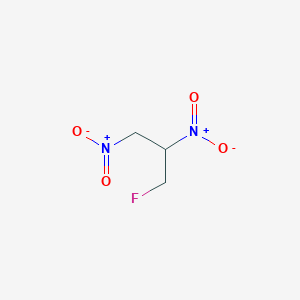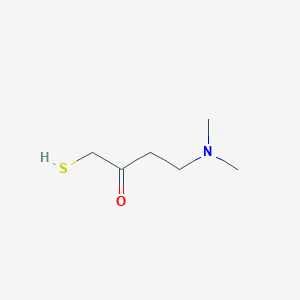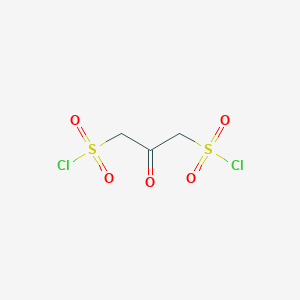
1,3-Propanedisulfonyl dichloride, 2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanedisulfonyl dichloride, 2-oxo- is a chemical compound with the molecular formula C₃H₆Cl₂O₄S₂. It is also known as propane-1,3-disulfonyl dichloride. This compound is characterized by the presence of two sulfonyl chloride groups attached to a propane backbone. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanedisulfonyl dichloride, 2-oxo- can be synthesized through the reaction of propane-1,3-diol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
C₃H₈O₂ + 2HSO₃Cl → C₃H₆Cl₂O₄S₂ + 2H₂O
Industrial Production Methods
In industrial settings, the production of 1,3-Propanedisulfonyl dichloride, 2-oxo- involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanedisulfonyl dichloride, 2-oxo- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride groups to sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
1,3-Propanedisulfonyl dichloride, 2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties
Wirkmechanismus
The mechanism of action of 1,3-Propanedisulfonyl dichloride, 2-oxo- involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound can modify proteins by reacting with amino groups, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanedisulfonyl chloride: Similar structure but lacks the oxo group.
1,2-Ethanedisulfonyl dichloride: Shorter carbon chain.
1,4-Butanedisulfonyl dichloride: Longer carbon chain.
Uniqueness
1,3-Propanedisulfonyl dichloride, 2-oxo- is unique due to the presence of the oxo group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more versatile in certain synthetic applications compared to its analogs .
Eigenschaften
CAS-Nummer |
58886-69-4 |
|---|---|
Molekularformel |
C3H4Cl2O5S2 |
Molekulargewicht |
255.1 g/mol |
IUPAC-Name |
2-oxopropane-1,3-disulfonyl chloride |
InChI |
InChI=1S/C3H4Cl2O5S2/c4-11(7,8)1-3(6)2-12(5,9)10/h1-2H2 |
InChI-Schlüssel |
NFMBSIHRRFSFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)CS(=O)(=O)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


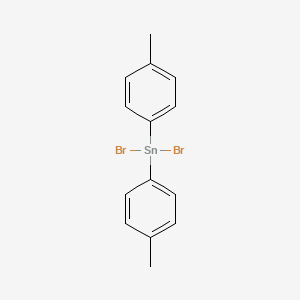
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)

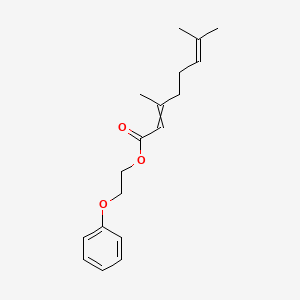

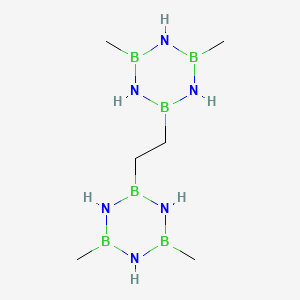
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
